molecular formula C5H9ClN4O2 B1439817 methyl (3-amino-1H-1,2,4-triazol-5-yl)acetate hydrochloride CAS No. 1279219-32-7

methyl (3-amino-1H-1,2,4-triazol-5-yl)acetate hydrochloride

Cat. No.: B1439817
CAS No.: 1279219-32-7
M. Wt: 192.6 g/mol
InChI Key: BQMZIQANWPKELV-UHFFFAOYSA-N
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Description

Methyl (3-amino-1H-1,2,4-triazol-5-yl)acetate hydrochloride is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is of significant interest in organic and medicinal chemistry due to its potential pharmacological activities. The presence of the triazole ring in its structure makes it a versatile building block for the synthesis of various bioactive molecules.

Biochemical Analysis

Biochemical Properties

Methyl (3-amino-1H-1,2,4-triazol-5-yl)acetate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with imidazoleglycerol-phosphate dehydratase, an enzyme involved in the histidine biosynthesis pathway . This compound acts as a competitive inhibitor of the enzyme, thereby affecting the production of histidine. Additionally, it has been reported to interact with kinases and lysine-specific demethylase 1, influencing various signaling pathways and epigenetic modifications .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with kinases can lead to alterations in phosphorylation states of key signaling molecules, thereby affecting downstream signaling pathways. Furthermore, its role as an inhibitor of lysine-specific demethylase 1 can result in changes in gene expression patterns, impacting cellular differentiation and proliferation .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to the active site of imidazoleglycerol-phosphate dehydratase, inhibiting its activity and thus reducing histidine production . Additionally, it can inhibit or activate various kinases, leading to changes in phosphorylation patterns of proteins involved in cell signaling. The compound also affects gene expression by inhibiting lysine-specific demethylase 1, leading to alterations in chromatin structure and transcriptional activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions. Long-term exposure to the compound in in vitro or in vivo studies has shown sustained inhibition of target enzymes and prolonged effects on cellular functions. The exact temporal dynamics of its effects can vary depending on the experimental setup and conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes and modulates cellular functions without causing significant toxicity. At higher doses, it can exhibit toxic or adverse effects, including potential carcinogenicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without inducing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as imidazoleglycerol-phosphate dehydratase, affecting the histidine biosynthesis pathway. Additionally, it can influence metabolic flux and metabolite levels by modulating the activity of kinases and demethylases. These interactions can lead to changes in the overall metabolic profile of cells, impacting various biochemical processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and localization within specific cellular compartments. The compound’s distribution can affect its localization and accumulation, influencing its biochemical activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with target enzymes and proteins, thereby modulating its biochemical effects. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its use in research and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3-amino-1H-1,2,4-triazol-5-yl)acetate hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aminoguanidine hydrochloride with ethyl acetoacetate, followed by cyclization to form the triazole ring. The resulting product is then esterified to obtain the methyl ester derivative.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using microwave irradiation to enhance reaction rates and yields. The use of microwave irradiation allows for the efficient cyclization of aminoguanidine hydrochloride with ethyl acetoacetate, followed by esterification to produce this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl (3-amino-1H-1,2,4-triazol-5-yl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted triazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso or nitro derivatives (oxidation), dihydrotriazole derivatives (reduction), and various substituted triazole derivatives (substitution).

Scientific Research Applications

Methyl (3-amino-1H-1,2,4-triazol-5-yl)acetate hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1H-1,2,4-triazole: A simpler triazole derivative with similar pharmacological activities.

    5-Amino-1H-1,2,4-triazole-3-carboxylic acid: Another triazole derivative with potential biological activities.

    1,2,4-Triazole-3-thiol: A sulfur-containing triazole derivative with unique chemical properties.

Uniqueness

Methyl (3-amino-1H-1,2,4-triazol-5-yl)acetate hydrochloride is unique due to the presence of both the ester and amino groups, which provide additional sites for chemical modification and enhance its versatility in synthetic applications .

Properties

IUPAC Name

methyl 2-(3-amino-1H-1,2,4-triazol-5-yl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2.ClH/c1-11-4(10)2-3-7-5(6)9-8-3;/h2H2,1H3,(H3,6,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMZIQANWPKELV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC(=NN1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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